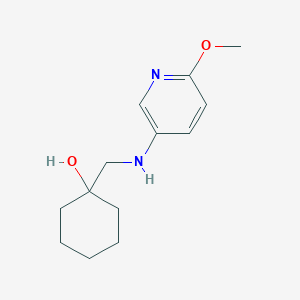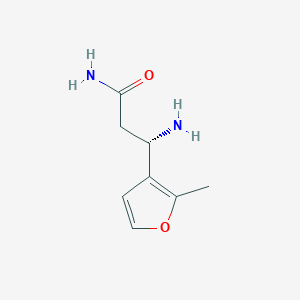![molecular formula C12H17ClN2 B15278695 1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
1-[(2-Chloropyridin-3-yl)methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloropyridin-3-yl)methyl]azepane is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloropyridine moiety attached to an azepane ring .
Preparation Methods
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of 2-chloropyridine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2-Chloropyridin-3-yl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chloropyridin-3-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]azepane involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring provides structural stability and influences the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-[(2-Chloropyridin-3-yl)methyl]azepane can be compared with other similar compounds, such as:
(2-Chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a similar chloropyridine moiety but differs in its overall structure and applications.
(2-Chloropyridin-3-yl)methylamine: This compound also contains the chloropyridine group but has different functional groups attached, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of the chloropyridine and azepane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-11(6-5-7-14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2 |
InChI Key |
ZTANLIAUMNUPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


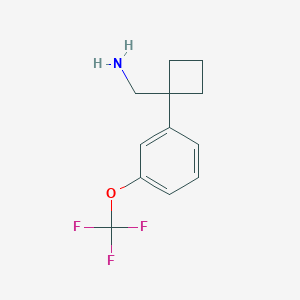
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
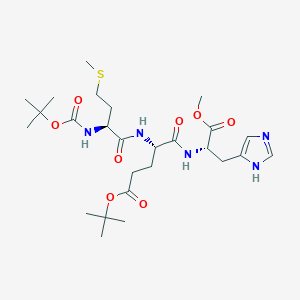
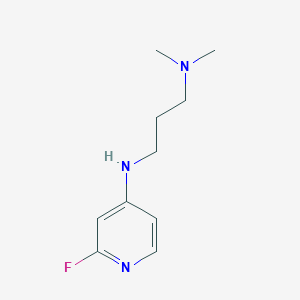
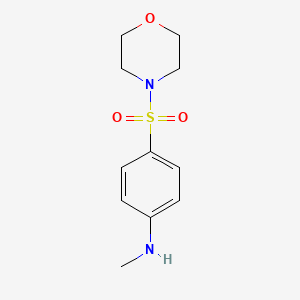
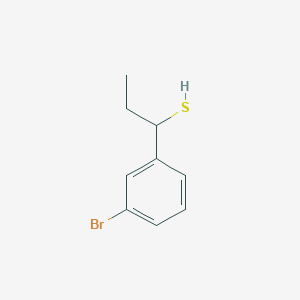

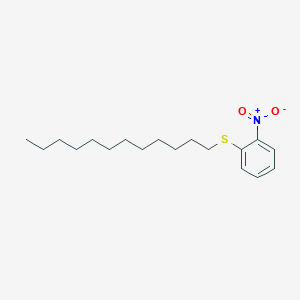
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
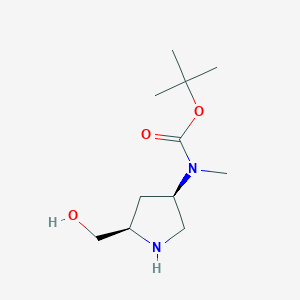
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
